molecular formula C14H9F3N2O6S B11083421 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide

4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide

Cat. No.: B11083421
M. Wt: 390.29 g/mol
InChI Key: QVINSOLYTBDSSZ-UHFFFAOYSA-N
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Description

4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 4-[(trifluoromethyl)sulfonyl]phenol to introduce the nitro group. This is followed by the coupling of the nitro-substituted phenol with benzoyl chloride under basic conditions to form the benzamide linkage.

Reaction Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Coupling Reaction: Base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Reduction of Nitro Group: 4-{2-Amino-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide.

    Substitution Reactions: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonyl groups on biological activity. It may serve as a model compound in the development of new drugs or agrochemicals.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism by which 4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl and sulfonyl groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylsulfonylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-{2-Nitro-4-[(methyl)sulfonyl]phenoxy}benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    4-{2-Amino-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in drug design and material science.

Properties

Molecular Formula

C14H9F3N2O6S

Molecular Weight

390.29 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethylsulfonyl)phenoxy]benzamide

InChI

InChI=1S/C14H9F3N2O6S/c15-14(16,17)26(23,24)10-5-6-12(11(7-10)19(21)22)25-9-3-1-8(2-4-9)13(18)20/h1-7H,(H2,18,20)

InChI Key

QVINSOLYTBDSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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